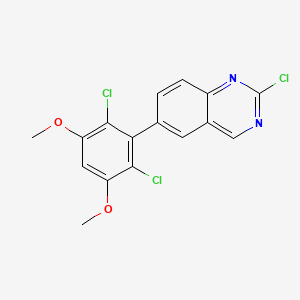

2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline is a chemical compound with the molecular formula C16H11Cl3N2O2 . It is used in chemical synthesis .

Synthesis Analysis

The synthesis of this compound involves several steps. In one method, this compound (5 g, 13.5 mmol), 2-methyl-6-nitroaniline (3.09 g, 20.3 mmol), Cs2CO3 (13.2 g, 40.6 mmol), Pd2(dba)3 (1.24 g, 1.35 mmol), and 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl (Xphos) (1.29 g, 2.71 mmol) are taken up in DMA (100 ml) and purged with N2 for 5 minutes. The reaction mixture is heated to 110°C for 3 hours .Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 11 hydrogen atoms, 3 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, one synthesis method involves the use of tris-(dibenzylideneacetone)dipalladium(0), caesium carbonate, and XPhos in N,N-dimethyl acetamide at 110°C for 3 hours in an inert atmosphere .Physical and Chemical Properties Analysis

This compound has a molecular weight of 369.63 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Quinazoline Derivatives

- Research has demonstrated the synthesis of a variety of quinazoline derivatives, including 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline. Such compounds are synthesized using intermediates like 2-(2-amino-4,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline, indicating their complexity and the chemical versatility of quinazoline derivatives (Phillips & Castle, 1980).

Antimycobacterial and Photosynthesis-Inhibiting Activity

- Quinazoline-4-thiones, a class related to this compound, have been synthesized and evaluated for antimycobacterial, photosynthesis-inhibiting, and antialgal activity. Particularly, 6-chloro substituted compounds displayed significant activity against Mycobacterium avium and M. kansasii (Kubicová et al., 2003).

Antibacterial and Antifungal Properties

- Some derivatives of quinazolin-4(3H)-ones, including compounds similar to this compound, have shown promising antibacterial and antifungal activities, particularly against C. albicans (Patel, Patel, & Patel, 2010).

Folate Antagonists and Antimalarial Effects

- Studies have identified 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines as folate antagonists with antimalarial and antibacterial effects, indicating the potential therapeutic applications of quinazoline derivatives in treating malaria (Elslager et al., 1978).

Novel Synthesis Methods at Room Temperature

- Innovative synthesis methods have been developed for quinazoline derivatives at room temperature, showcasing the advancements in chemical processes related to quinazoline compounds (Deore et al., 2007).

Antitumor Potential in Breast Cancer

- A natural quinazoline derivative isolated from marine sponge Hyrtios erectus demonstrated significant cytotoxicity against human breast carcinoma cell line MCF-7, suggesting the potential of quinazoline derivatives in cancer therapy (De et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl3N2O2/c1-22-11-6-12(23-2)15(18)13(14(11)17)8-3-4-10-9(5-8)7-20-16(19)21-10/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRLAAQEDOJQDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2659242.png)

![N-isopropyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2659244.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2659245.png)

![2-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2659246.png)

![6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2659248.png)

![6-(4-Methoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2659250.png)

![9-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2659251.png)

![3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene](/img/structure/B2659253.png)

![methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2659256.png)

![N-[2-Methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]prop-2-enamide](/img/structure/B2659257.png)

![Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2659261.png)